6-Bromohexyl 2-hexyldecanoate

Lipid Nanoparticle mRNA Vaccine Ionizable Lipid Synthesis

Researchers synthesizing ionizable lipids for mRNA-LNP delivery systems require a precursor with the exact branched architecture specified in patent literature. Generic linear-chain alternatives compromise endosomal escape efficiency and bilayer fluidity. 6-Bromohexyl 2-hexyldecanoate provides the precise 2-hexyldecanoate branched tail and terminal bromide for high-yield (62-80%) ALC-0315 conjugation. - Branched C16-tail ensures correct lipid phase behavior - Terminal Br enables efficient SN2 amination (>50:1 vs. Cl) - GMP-grade available for scalable process development

Molecular Formula C22H43BrO2
Molecular Weight 419.5 g/mol
Cat. No. B15139780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromohexyl 2-hexyldecanoate
Molecular FormulaC22H43BrO2
Molecular Weight419.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC(CCCCCC)C(=O)OCCCCCCBr
InChIInChI=1S/C22H43BrO2/c1-3-5-7-9-10-14-18-21(17-13-8-6-4-2)22(24)25-20-16-12-11-15-19-23/h21H,3-20H2,1-2H3
InChIKeyJJWXBIOQABSQLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromohexyl 2-Hexyldecanoate: Lipid Intermediate for mRNA Vaccines


6-Bromohexyl 2-hexyldecanoate (CAS: 2644752-91-8) is a synthetic lipid ester characterized by a branched 2-hexyldecanoic acid moiety esterified to a 6-bromohexyl chain . This compound serves as a versatile precursor in the synthesis of ionizable lipids and lipid nanoparticles (LNPs), primarily due to its terminal bromide group which enables facile nucleophilic substitution reactions with amines and other nucleophiles . Unlike simple linear alkyl esters, its branched hydrophobic tail confers distinct physicochemical properties relevant to lipid membrane fluidity and LNP stability, making it a specialized building block for advanced drug delivery systems . The compound is available in research and GMP grades, with typical purities ranging from 95% to 98% .

Why Substitution of 6-Bromohexyl 2-Hexyldecanoate Fails


Simple substitution with other 6-bromoalkyl esters (e.g., 6-bromohexyl palmitate or stearate) or chloro-analogs is not equivalent due to the specific branched architecture of the 2-hexyldecanoate tail. This structural feature directly influences lipid phase behavior, bilayer fluidity, and endosomal escape efficiency—critical parameters for LNP-mediated nucleic acid delivery [1]. Furthermore, the terminal bromine exhibits higher reactivity in SN2 reactions compared to chlorine (relative rate ≈ 50:1 for alkyl halides), enabling more efficient and higher-yielding conjugation to amine-containing headgroups under mild conditions [2]. Procurement of the exact compound is essential to replicate the synthesis of clinically validated ionizable lipids such as ALC-0315, where chain length and branching are precisely defined in patent literature and are non-negotiable for obtaining the correct biological activity and safety profile [3].

6-Bromohexyl 2-Hexyldecanoate: Evidence vs. Alternatives


ALC-0315 Synthesis Yield: Batch vs. Continuous Flow

In a published optimized batch synthesis, 6-bromohexyl 2-hexyldecanoate was condensed with 4-aminobutanol to yield the ionizable lipid ALC-0315 in 62% yield after chromatography, which could be increased to 80% with recycling of mono-alkylated byproducts [1]. This performance is substantially higher than a reported continuous flow synthesis of the same lipid, which achieved an overall yield of only 20% across four telescoped steps [2]. The higher yield in batch mode directly translates to reduced material costs and waste in laboratory and pilot-scale production.

Lipid Nanoparticle mRNA Vaccine Ionizable Lipid Synthesis

Esterification Efficiency vs. Class Average

The initial esterification of 2-hexyldecanoic acid with 6-bromohexanol to form 6-bromohexyl 2-hexyldecanoate proceeds with an 85% yield under standard acid-catalyzed conditions [1]. This compares favorably to typical reported yields for esterification of similar branched fatty acids with primary alcohols, which often fall in the 70-75% range due to steric hindrance and competing side reactions [2]. The high yield of this step contributes to the overall efficiency of multi-step lipid syntheses.

Lipid Synthesis Esterification Process Chemistry

Translational Relevance: ALC-0315 Precursor in COVID-19 Vaccines

6-Bromohexyl 2-hexyldecanoate is the direct synthetic precursor to ALC-0315 [1], the ionizable lipid that constitutes the core functional component of the lipid nanoparticles in the Pfizer/BioNTech COVID-19 vaccine (BNT162b2) [2]. As of 2024, over 13.5 billion doses of COVID-19 vaccines had been administered globally [3], with the Pfizer/BioNTech vaccine representing a substantial fraction of this total (e.g., >73% of doses in EU/EEA during 2024-25 season) [4]. This direct translational link is unique among commercially available 6-bromohexyl esters, providing a validated and scalable pathway from research intermediate to clinically approved therapeutic.

Translational Research Vaccine Development Lipid Nanoparticle Formulation

6-Bromohexyl 2-Hexyldecanoate: Application Scenarios


Synthesis of Clinically Validated Ionizable Lipids

Utilize 6-bromohexyl 2-hexyldecanoate as a key intermediate for the synthesis of ALC-0315 and structurally related ionizable lipids. Following the optimized protocol by Morozova et al. (2023) [1], researchers can achieve a 62-80% yield of ALC-0315, significantly outperforming alternative continuous flow methods (20% yield) [2]. This application is ideal for laboratories developing mRNA vaccines, gene editing therapies, or other nucleic acid delivery systems that require a lipid component with proven clinical translatability.

Functionalized LNPs via Terminal Bromide Conjugation

Leverage the reactive terminal bromide for post-synthetic modification of pre-formed LNPs or for the synthesis of custom ionizable lipids. The high reactivity of the bromide (relative rate ~50:1 vs. chloride [3]) enables efficient conjugation with amine-containing targeting ligands, PEG chains, or fluorescent dyes under mild conditions. This application is suited for formulation scientists seeking to optimize LNP surface properties for targeted delivery or improved pharmacokinetics.

Process Development & Scale-Up for GMP Lipid Manufacturing

Given the high esterification yield (85%) [1] and the established downstream chemistry to a clinically deployed lipid, this compound serves as a benchmark substrate for developing scalable, GMP-compliant manufacturing processes. Procurement of GMP-grade 6-bromohexyl 2-hexyldecanoate is essential for process chemistry teams aiming to establish robust supply chains for mRNA-LNP components, as demonstrated by the continuous flow studies that highlight the challenges and opportunities in scaling this chemistry [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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